4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with a suitable nitrile or amide derivative in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the oxide group, which may result in different reactivity and biological activity.
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is unique due to the presence of both the methyl and oxide groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62564-77-6 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-methyl-5-oxido-1-phenylpyrazolo[3,4-d]pyrimidin-5-ium |
InChI |
InChI=1S/C12H10N4O/c1-9-11-7-14-16(10-5-3-2-4-6-10)12(11)13-8-15(9)17/h2-8H,1H3 |
InChI Key |
PJXMIKZVEHQQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=NC2=C1C=NN2C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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